

Introduction: A Versatile Chelator in Analytical and Materials Science

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-hydroxyquinoline-5-sulfonic Acid Hydrate

Cat. No.: B3421015

[Get Quote](#)

8-Hydroxyquinoline-5-sulfonic acid (8-HQS), typically available as a hydrate, is a sulfonated derivative of 8-hydroxyquinoline. This modification confers significant aqueous solubility to the parent molecule, greatly expanding its utility in various scientific domains.^[1] While structurally simple, 8-HQS possesses a unique combination of a proton-donating sulfonic acid group, a phenolic hydroxyl group, and a nitrogen atom within its quinoline ring system. This arrangement makes it an exceptional chelating agent for a wide array of metal ions.^[2] Its ability to form stable, often colorful or fluorescent, complexes is the cornerstone of its application in analytical chemistry for the determination of trace metals.^{[2][3][4][5]}

This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the core chemical properties of **8-hydroxyquinoline-5-sulfonic acid hydrate**. We will delve into its physicochemical characteristics, spectroscopic signature, and chemical reactivity, with a focus on the causality behind its behavior and its practical application. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent.

Molecular Identity and Structure

The foundational properties of 8-HQS stem directly from its molecular architecture. The molecule consists of a quinoline bicyclic system functionalized with a hydroxyl group at position 8 and a sulfonic acid group at position 5.

Caption: Molecular structure of 8-Hydroxyquinoline-5-sulfonic acid.

This structure is confirmed by various analytical techniques, including NMR and mass spectrometry.^{[6][7]} Key identifiers for this compound are summarized below.

Property	Value	Source(s)
IUPAC Name	8-hydroxyquinoline-5-sulfonic acid	[3] [8]
Synonyms	Sulfoxine, Oxine-5-sulfonic acid, 8-Quinolinol-5-sulfonic acid	[8]
CAS Number	84-88-8 (Anhydrous)	[8] [9] [10]
207386-92-3 (Hydrate)		[11] [12]
283158-18-9 (Monohydrate)		[13] [14]
Molecular Formula	C ₉ H ₇ NO ₄ S (Anhydrous)	[7] [10]
C ₉ H ₇ NO ₄ S·xH ₂ O (Hydrate)		[11] [12]
Molecular Weight	225.22 g/mol (Anhydrous Basis)	[8] [10] [11] [12]
243.24 g/mol (Monohydrate)		[13] [14]

Physicochemical Properties

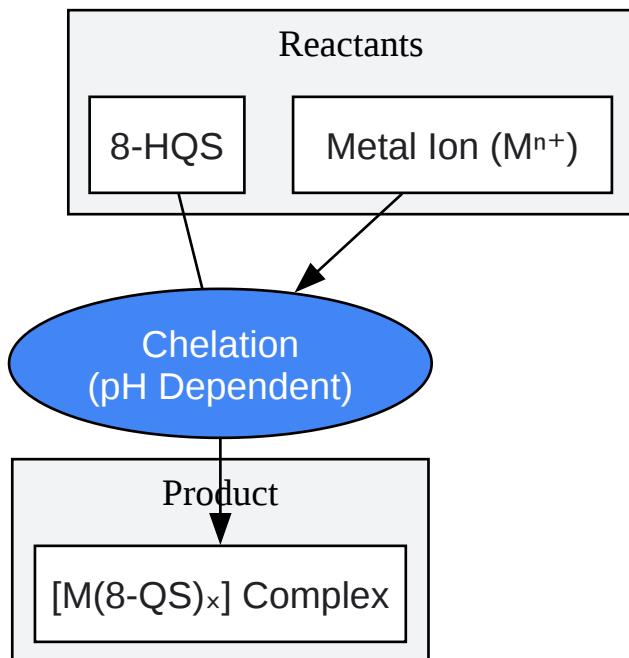
The physical properties of 8-HQS hydrate are critical for its handling, storage, and application in experimental setups.

Property	Description	Source(s)
Appearance	Yellow to green fine crystalline powder.	[9][10][11]
Melting Point	>300 °C (decomposes).	[12][13]
Solubility	Soluble in water. Slightly soluble in DMSO and heated methanol. Soluble in pyridine (5% solution).	[2][5][10][11]
pKa Values (at 25°C)	pK ₁ : 4.09 (protonated quinoline nitrogen), pK ₂ : 8.78 (phenolic hydroxyl).	[10]
Stability	Hygroscopic. May be sensitive to long-term light exposure.	[10][15]

The two distinct pKa values are fundamentally important. The pKa of ~4.1 corresponds to the equilibrium of the protonated quinoline nitrogen, while the pKa of ~8.8 corresponds to the deprotonation of the phenolic hydroxyl group.[10] This behavior is crucial for its role as a chelating agent, as the deprotonation of the hydroxyl group is often a prerequisite for forming stable complexes with metal ions. The choice of buffer pH in any analytical protocol is therefore dictated by these values to ensure the ligand is in the correct protonation state for chelation.

Spectroscopic Profile

The interaction of 8-HQS with electromagnetic radiation provides a powerful means for its characterization and quantification, especially when complexed with metals.


- UV-Vis Absorbance: 8-HQS exhibits an absorbance peak at approximately 243 nm.[16] Upon chelation with metal ions, shifts in the absorbance spectrum are often observed, which can be used for colorimetric analysis.
- Fluorescence: By itself, 8-HQS is considered virtually non-luminescent in aqueous solution. [17] However, upon forming chelates with many metal ions (such as Cadmium, Zinc, Aluminum, and Gallium), a significant enhancement in fluorescence intensity is observed.[1]

[17] This "turn-on" fluorescence is a highly sensitive detection mechanism. The optimal excitation and emission wavelengths are dependent on the specific metal ion being chelated. For example, the Cadmium chelate is noted to be exceptionally fluorescent.[1] This phenomenon occurs because chelation rigidifies the molecular structure, reducing non-radiative decay pathways and promoting radiative emission (fluorescence).

- NMR Spectroscopy: ^1H NMR and ^{13}C NMR spectra are available and serve as definitive tools for structural verification and purity assessment.[6]
- IR Spectroscopy: The infrared spectrum shows characteristic peaks corresponding to its functional groups, including O-H, N-H (from the protonated form), S=O (sulfonic acid), and C=N/C=C (aromatic rings) vibrations.[18]

Chemical Reactivity: The Art of Chelation

The most significant chemical property of 8-HQS is its ability to act as a bidentate chelating ligand. The phenolic oxygen (after deprotonation) and the quinoline nitrogen atom form a five-membered ring with a metal ion.

[Click to download full resolution via product page](#)

Caption: General mechanism of metal ion chelation by 8-HQS.

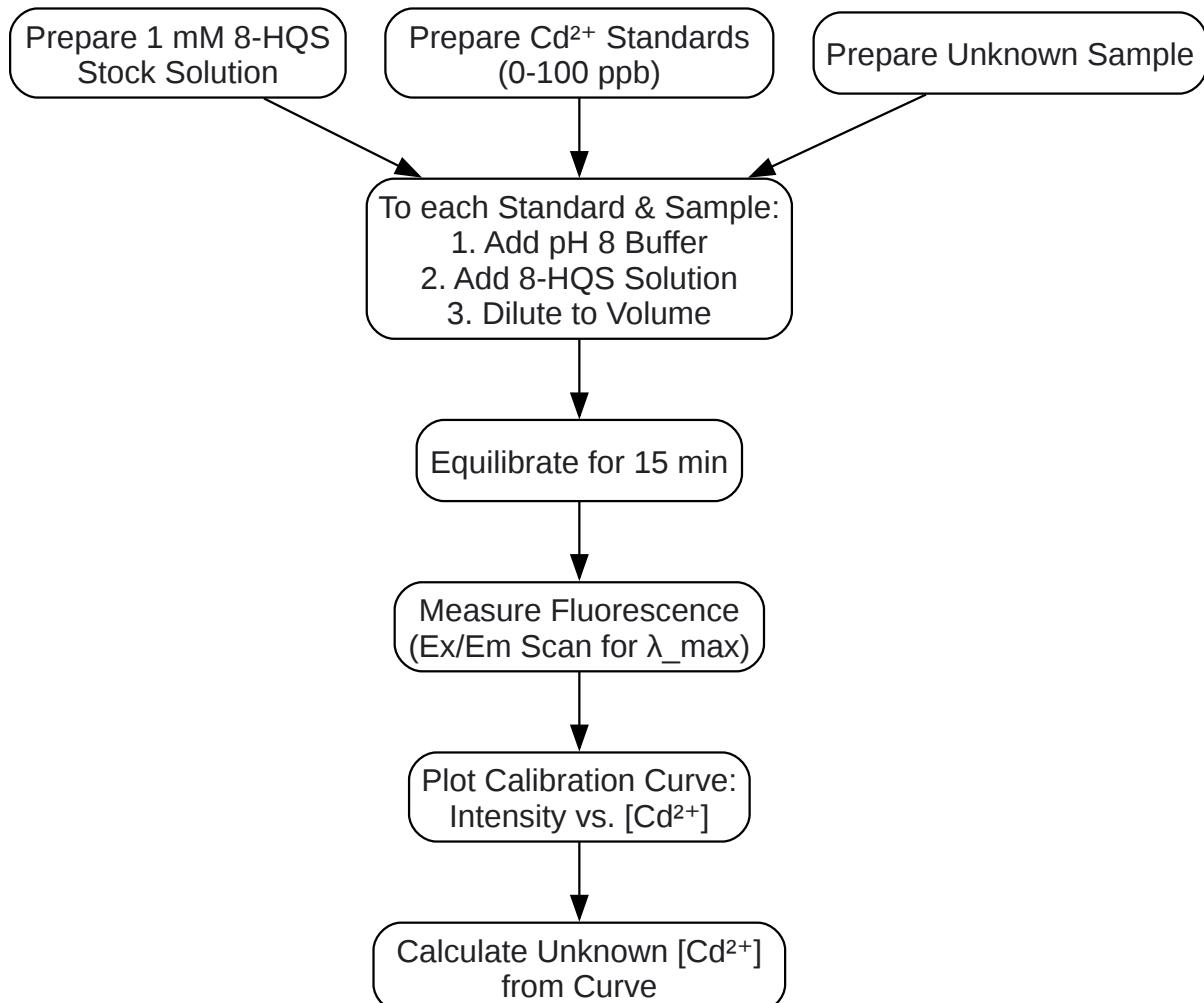
This chelation is the basis for its widespread use:

- Analytical Reagent: It is extensively employed as a pre- or post-column reagent in chromatography and in spectrophotometric and fluorometric methods for the detection and quantification of dozens of different metal ions.[1][2][3][4][5] The choice of metal dictates the optimal pH and detection method (colorimetry vs. fluorometry). For instance, a systematic study of 78 metal species found that 42 form fluorescent chelates with 8-HQS.[1]
- Biological Activity: The chelating ability of 8-hydroxyquinolines is believed to be linked to their biological activities, which include antibacterial, antifungal, and antitumor properties.[19] Complexation with ions like copper or iron can enhance this activity.[19]
- Materials Science: 8-HQS can be incorporated into polymers or functionalized onto surfaces to create materials for sensing or for sequestering metal ions from environmental samples.[2][20]

Experimental Protocol: Fluorometric Determination of Cadmium(II)

This protocol outlines a self-validating system for the determination of trace Cadmium (Cd^{2+}) using 8-HQS, leveraging the strong fluorescence of the resulting chelate.[1]

Rationale: Cadmium forms one of the most intensely fluorescent complexes with 8-HQS, making this a highly sensitive method.[1] The pH must be controlled to be above the pK_a of the hydroxyl group to ensure deprotonation and efficient chelation, but not so high as to cause precipitation of metal hydroxides. A pH around 8 is optimal.[1]


Materials:

- **8-Hydroxyquinoline-5-sulfonic acid hydrate** (Reagent Grade)
- Cadmium standard solution (1000 ppm)
- Boric acid buffer (0.1 M, pH 8.0)

- Deionized water (18 MΩ·cm)
- Spectrofluorometer

Procedure:

- Reagent Preparation: Prepare a 1 mM stock solution of 8-HQS by dissolving the appropriate mass of the solid in deionized water. Store in a dark bottle to protect from light.
- Standard Curve Preparation: a. Perform serial dilutions of the 1000 ppm Cd²⁺ standard to prepare a series of working standards (e.g., 0, 10, 20, 50, 100 ppb) in 10 mL volumetric flasks. b. To each flask, add 1 mL of the 0.1 M boric acid buffer (pH 8.0). c. Add 100 µL of the 1 mM 8-HQS stock solution to each flask. d. Bring each flask to the 10 mL mark with deionized water, cap, and mix thoroughly. e. Allow the solutions to equilibrate for 15 minutes at room temperature.
- Sample Preparation: Prepare the unknown sample by diluting it to an expected concentration within the range of the standard curve. Treat the sample identically to the standards (add buffer and 8-HQS solution).
- Fluorometric Measurement: a. Set the spectrofluorometer to the optimal excitation and emission wavelengths for the Cd-HQS complex (these should be determined empirically but are typically in the range of Ex: ~370-390 nm, Em: ~500-520 nm). b. Set the fluorescence intensity of the highest standard to approximately 90% of the instrument's scale. c. Measure the fluorescence intensity of the blank (0 ppb standard) and all other standards. d. Measure the fluorescence intensity of the unknown sample(s).
- Data Analysis: a. Subtract the blank's fluorescence intensity from all standard and sample readings. b. Plot a calibration curve of fluorescence intensity versus Cd²⁺ concentration (ppb). c. Determine the concentration of Cd²⁺ in the unknown sample using the linear regression equation from the calibration curve.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for fluorometric Cd^{2+} determination.

Stability, Storage, and Safety

Storage and Stability: 8-HQS hydrate is hygroscopic and should be stored in a tightly sealed container to protect from moisture.[10][11] Storage at room temperature in a dry, well-ventilated area away from strong oxidizing agents is recommended.[11] Given its potential light sensitivity, storage in an amber or opaque container is best practice.[15]

Safety and Handling: This compound is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[8][12][13][14]

- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety glasses or goggles, and a lab coat when handling the solid powder.[14][21] Use in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[14][21]
- **First Aid:** In case of skin contact, wash with plenty of soap and water.[21] In case of eye contact, rinse cautiously with water for several minutes.[14][21] If inhaled, move to fresh air. [21] Seek medical attention if irritation persists.[21]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[21]

Conclusion

8-Hydroxyquinoline-5-sulfonic acid hydrate is a powerful and versatile chemical reagent whose value is derived directly from its molecular structure. The strategic placement of a chelating moiety (hydroxyl and quinoline nitrogen) and a solubilizing group (sulfonic acid) creates a compound with broad applicability, particularly in the sensitive and selective analysis of trace metal ions. Understanding its fundamental physicochemical properties—pKa values, solubility, and spectroscopic behavior—is paramount for designing robust and reliable analytical methods. By appreciating the causality between its structure and function, researchers can fully exploit the potential of this indispensable laboratory chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.uci.edu [chem.uci.edu]
- 2. Buy 8-hydroxyquinoline-5-sulfonic Acid Hydrate | 207386-92-3 [smolecule.com]

- 3. 8-Hydroxyquinoline-5-sulfonic acid hydrate, 98% 500 g | Request for Quote [thermofisher.com]
- 4. B20022.18 [thermofisher.com]
- 5. 8-HYDROXYQUINOLINE-5-SULFONIC ACID | 207386-92-3 [chemicalbook.com]
- 6. 8-Hydroxyquinoline-5-sulfonic acid(84-88-8) 1H NMR spectrum [chemicalbook.com]
- 7. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
- 8. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]
- 10. 8-Hydroxyquinoline-5-sulfonic acid CAS#: 84-88-8 [m.chemicalbook.com]
- 11. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]
- 12. 8-Hydroxy-5-quinolinesulfonic acid 98 207386-92-3 [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. carlroth.com [carlroth.com]
- 16. Absorption [8-hydroxyquinoline-5-sulfonic Acid] | AAT Bioquest [aatbio.com]
- 17. Complexes of In(iii) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of cationic surfactants on the photophysical behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
- 19. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu²⁺ and Fe³⁺ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mmbio.byu.edu [mmbio.byu.edu]
- To cite this document: BenchChem. [Introduction: A Versatile Chelator in Analytical and Materials Science]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3421015#8-hydroxyquinoline-5-sulfonic-acid-hydrate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com